Cas no 53154-12-4 (Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-)
Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- Chemical and Physical Properties
Names and Identifiers
-
- Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-
- (4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
- 6 beta-naloxol
- (5alpha,6beta)-4,5-Epoxy-17-(2-propenyl)morphinan-3,6,14-triol
- 6beta-Hydroxynaloxone
- 6beta-Naloxol
- 6 beta-hydroxynaloxone
- UNII-QY92ZV4EHS
- 53154-12-4
-
- Inchi: 1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1
- InChI Key: ANEQRJBDUHMEEB-MKUCUKIISA-N
- SMILES: O1C2=C(C=CC3C[C@@H]4[C@@H]5CC[C@H]([C@H]1[C@@]5(C=32)CCN4CC=C)O)O
Computed Properties
- Exact Mass: 313.16800
- Monoisotopic Mass: 313.167794
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.5
- Topological Polar Surface Area: 52.9
Experimental Properties
- Density: 1.35
- Boiling Point: 493.3°Cat760mmHg
- Flash Point: 252.1°C
- Refractive Index: 1.674
- PSA: 52.93000
- LogP: 1.91620
Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912434-5mg |
6β-Naloxol (CRM) |
53154-12-4 | 98% | 5mg |
¥6,375.60 | 2022-09-01 | |
| Cooke Chemical | M7944447-5mg |
6β-Naloxol(CRM) |
53154-12-4 | 98% | 5mg |
RMB 5667.20 | 2025-02-21 |
Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-
Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)-, (5α,6β)-: A Comprehensive Overview
Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)-, (5α,6β)- (CAS No. 53154-12-4) is a complex organic compound that belongs to the morphinan class of alkaloids. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The morphinan scaffold is well-known for its ability to modulate opioid receptors, making it a valuable target for the development of novel analgesic and anti-inflammatory agents.
The chemical structure of Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)-, (5α,6β)- is characterized by a four-ring system with specific functional groups that contribute to its biological activity. The presence of the 4,5-epoxy group and the 17-(2-propen-1-yl) substituent are particularly noteworthy. These structural elements play a crucial role in determining the compound's binding affinity and selectivity for opioid receptors.
Recent research has focused on elucidating the pharmacological properties of Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)-, (5α,6β)-. Studies have shown that this compound exhibits potent analgesic effects in animal models of pain. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)- effectively reduced nociceptive responses in mice without causing significant side effects such as respiratory depression or sedation. These findings suggest that this compound may offer a safer alternative to traditional opioid analgesics.
In addition to its analgesic properties, Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)- has also been investigated for its potential anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. This anti-inflammatory activity may contribute to its overall therapeutic potential in treating conditions characterized by chronic inflammation.
The synthesis of Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)- has been a topic of extensive research in organic chemistry. Several synthetic routes have been developed to access this complex molecule efficiently. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the propenyl substituent at the C17 position. This method has been shown to be highly stereoselective and scalable, making it suitable for large-scale production.
The pharmacokinetic properties of Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)- have also been studied to understand its behavior in biological systems. Research has indicated that this compound has good oral bioavailability and a favorable half-life in vivo. These properties are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)- in human subjects. Preliminary results from phase I trials have shown promising outcomes with no major adverse events reported. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, Morphinan-3,6,14-triol, 4,5 epox y - 17 - (2 - prop en - 1 - yl) -, (5 α ,6 β )- (CAS No. 53154 - 12 - 4) represents a promising candidate for the development of novel therapeutic agents with potential applications in pain management and inflammation treatment. Its unique chemical structure and favorable pharmacological profile make it an attractive target for further research and development in the pharmaceutical industry.
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